WKYMVm

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

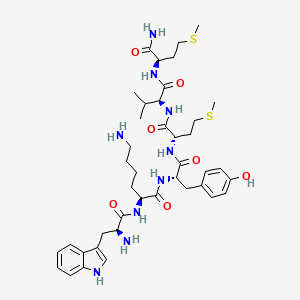

WKYMVM, también conocido como Trp-Lys-Tyr-Met-Val-D-Met, es un hexapéptido sintético identificado a partir de una biblioteca combinatoria de péptidos mediante una selección funcional. Es un potente agonista de los receptores de péptidos formílicos (FPR), que son miembros de la familia de receptores acoplados a proteínas G. Estos receptores se expresan ampliamente en la membrana celular de las células inmunitarias y desempeñan un papel crucial en la regulación de las respuestas inmunitarias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de WKYMVM implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida, seguida de la adición secuencial de aminoácidos protegidos. Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt). Después del ensamblaje de la cadena peptídica, el péptido se escinde de la resina y se desprotege para obtener el producto final .

Métodos de producción industrial

La producción industrial de this compound sigue principios similares a la síntesis a escala de laboratorio, pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la reproducibilidad. El uso de cromatografía líquida de alto rendimiento (HPLC) asegura la pureza del producto final, que suele ser superior al 95% .

Análisis De Reacciones Químicas

Tipos de reacciones

WKYMVM experimenta diversas reacciones químicas, entre ellas:

Oxidación: Los residuos de metionina en this compound se pueden oxidar a metionina sulfóxido o metionina sulfona en condiciones oxidantes.

Reducción: La reducción de los residuos de metionina oxidados se puede lograr utilizando agentes reductores como el ditiotreitol (DTT).

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como DIC y HOBt.

Principales productos formados

Oxidación: Metionina sulfóxido y metionina sulfona.

Reducción: Residuos de metionina restaurados.

Sustitución: Análogos de péptidos con secuencias de aminoácidos modificadas.

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

WKYMVm has demonstrated significant anti-inflammatory properties across various models:

- Ulcerative Colitis : In a dextran sodium sulfate (DSS) model of colitis, this compound administration resulted in improved clinical scores and altered cytokine profiles, enhancing inflammatory responses while reducing detrimental cytokines like IL-12 and TGF-β .

- Sepsis : Studies indicate that this compound can improve survival rates in septic mice by reversing vascular hyporeactivity and reducing nitric oxide production .

Cancer Therapy

This compound's role in cancer therapy is gaining attention due to its immunomodulatory effects:

- Melanoma : In mouse models, this compound reduced myeloid-derived suppressor cells (MDSCs) in tumors and promoted the infiltration of natural killer (NK) cells, thereby inhibiting tumor growth .

- Lung Cancer : The peptide has been shown to stimulate lung cancer cell proliferation under certain conditions, indicating a dual role depending on the cellular context .

Metabolic Disorders

Recent studies have highlighted this compound's potential in addressing metabolic disorders:

- Obesity : In high-fat diet-induced obesity models, this compound administration significantly reduced body weight gain and improved glucose metabolism and insulin sensitivity .

- Bone Repair : The peptide has been suggested as a strategy for enhancing angiogenesis in bone repair by promoting M2 macrophage polarization .

Summary of Key Findings

Pharmacokinetics and Safety Profile

This compound exhibits a short half-life due to its small size; however, pharmacokinetic studies have been conducted to understand its behavior in biological systems better. Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to evaluate its pharmacokinetics in rat plasma . These insights are crucial for determining dosing regimens and safety profiles for potential clinical applications.

Mecanismo De Acción

WKYMVM ejerce sus efectos al unirse a los receptores de péptidos formílicos (FPR1, FPR2 y FPR3) en la superficie de las células inmunitarias. Esta unión activa las vías de señalización intracelular, incluidas las vías de la fosfoinositol 3-cinasa (PI3K) y la proteína cinasa C (PKC). Estas vías conducen a la movilización de iones calcio, la producción de superóxido y la activación de diversas funciones de las células inmunitarias. La activación de FPR2, en particular, se asocia con efectos antiinflamatorios y pro-angiogénicos .

Comparación Con Compuestos Similares

Compuestos similares

N-formilmetionil-leucil-fenilalanina (fMLF): Un tripéptido que también activa los receptores de péptidos formílicos, pero con diferentes afinidades de unión y resultados funcionales.

Cpd43: Un agonista mixto de FPR1 y FPR2, conocido por sus propiedades antiinflamatorias.

Singularidad de WKYMVM

This compound es único debido a su alta potencia y selectividad para los receptores de péptidos formílicos, particularmente FPR2. Esta selectividad le permite ejercer efectos específicos sobre las células inmunitarias, lo que lo convierte en una herramienta valiosa en la inmunoterapia y la investigación de la inflamación. Además, su naturaleza sintética permite la creación de análogos con propiedades personalizadas para diversas aplicaciones .

Actividad Biológica

WKYMVm, a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met), has emerged as a significant compound in immunological research due to its potent agonistic effects on formyl peptide receptors (FPRs), particularly FPR1 and FPR2. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions by activating FPRs on immune cells, leading to various intracellular signaling pathways. The activation of these receptors initiates several downstream effects:

- Phospholipase C (PLC) Activation : This pathway hydrolyzes phosphoinositol-4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activates protein kinase C (PKC) and induces superoxide production, crucial for the bactericidal activity of neutrophils and monocytes .

- Phosphatidylinositol 3-Kinase (PI3K) Activation : this compound stimulates PI3Kγ signaling, which enhances superoxide production and regulates chemotaxis and phagocytosis in immune cells .

- Calcium Influx : The peptide induces calcium influx in monocytes, activating cytosolic phospholipase A2 (cPLA2) and phospholipase D1 (PLD1), which further promote superoxide production .

Effects on Immune Cells

This compound has been shown to modulate various immune cell functions:

- Neutrophils and Monocytes : It enhances chemotactic migration and bactericidal activity by increasing superoxide production and cytokine release .

- Macrophage Polarization : this compound promotes M2 macrophage polarization while inhibiting M1 phenotype markers. In studies, treated macrophages showed increased expression of Arg-1 and IL-10 with decreased levels of pro-inflammatory markers like iNOS and TNF-α .

- Natural Killer (NK) Cells : The peptide also facilitates NK cell activation and chemotaxis, contributing to its therapeutic potential against tumors .

Therapeutic Potential

The diverse biological activities of this compound position it as a promising candidate for therapeutic applications in various conditions:

- Infectious Diseases : By enhancing immune responses, this compound may serve as an adjunct therapy in bacterial infections .

- Cancer Immunotherapy : Its ability to modulate immune cell behavior suggests potential applications in cancer treatment by enhancing anti-tumor immunity .

- Autoimmune Diseases : this compound may help regulate immune responses in autoimmune conditions through its effects on macrophage polarization and cytokine profiles .

Case Studies and Research Findings

Recent studies have provided substantial evidence supporting the biological activity of this compound:

Propiedades

Fórmula molecular |

C41H61N9O7S2 |

|---|---|

Peso molecular |

856.1 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31+,32-,33-,34-,35-/m0/s1 |

Clave InChI |

FMBGOORJEKQQLG-JUZZZACGSA-N |

SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

SMILES canónico |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Secuencia |

WKYMVM |

Sinónimos |

Trp-Lys-Tyr-Met-Val-DMet Trp-Lys-Tyr-Met-Val-Met tryptophyl-lysyl-tyrosyl-methionyl-valyl-methionyl WKYMVM |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.